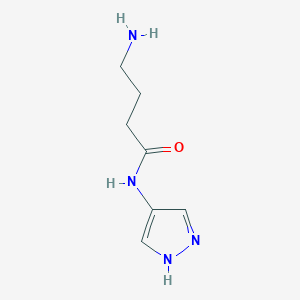

4-amino-N-(1H-pyrazol-4-yl)butanamide

Description

The Pyrazole (B372694) Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net This framework is a cornerstone in a multitude of approved drugs and compounds in clinical development. acs.org The versatility of the pyrazole ring allows it to serve as a stable, easy-to-prepare foundation for molecules designed to treat a wide array of diseases. nih.gov

Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including:

Anti-inflammatory nih.gov

Anticancer nih.gov

Antiviral nih.govresearchgate.net

Antibacterial and Antifungal nih.gov

Anticonvulsant nih.gov

Analgesic nih.govresearchgate.net

The success of this scaffold is attributed to its unique electronic properties and its ability to form key interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. researchgate.net

The Butanamide Scaffold

The butanamide portion of the molecule consists of a four-carbon chain (butane) linked to an amide group (-CONH-). While not a rigid scaffold in the same manner as a heterocyclic ring, the amide linkage is one of the most fundamental functional groups in biochemistry and medicinal chemistry. nih.gov Amide bonds are critical components of peptides and proteins and are present in a vast number of pharmaceutical agents.

The significance of the amide group in drug design includes:

Hydrogen Bonding: The amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. stereoelectronics.org These interactions are crucial for a drug's ability to bind to its target site with high affinity and specificity. stereoelectronics.org

Conformational Influence: The alkyl chain of the butanamide moiety provides flexibility, allowing the molecule to adopt an optimal conformation for binding to a target. It also acts as a linker, positioning the key pharmacophoric groups (the aminopyrazole core, in this case) in the correct spatial orientation.

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

4-amino-N-(1H-pyrazol-4-yl)butanamide |

InChI |

InChI=1S/C7H12N4O/c8-3-1-2-7(12)11-6-4-9-10-5-6/h4-5H,1-3,8H2,(H,9,10)(H,11,12) |

InChI Key |

JFAFJTVSMBZZDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)NC(=O)CCCN |

Origin of Product |

United States |

Overview of Therapeutic Potential Associated with Aminopyrazole Derivatives

Established Synthetic Routes to the 4-Aminopyrazole Moiety

The 4-aminopyrazole scaffold is a crucial building block for numerous biologically active compounds. Its synthesis can be achieved through various established pathways, each offering distinct advantages regarding starting material availability, regioselectivity, and reaction conditions.

Knorr Pyrazole Synthesis and Mechanistic Considerations

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a foundational method for constructing the pyrazole ring. slideshare.netjk-sci.com It involves the condensation reaction between a hydrazine (B178648) or its derivatives and a 1,3-dicarbonyl compound, typically catalyzed by an acid. slideshare.netslideshare.net

The mechanism proceeds through several key steps. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate after dehydration. chemhelpasap.comrsc.org Subsequently, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. rsc.org A final dehydration step yields the aromatic pyrazole ring. slideshare.netslideshare.net The regioselectivity of the initial attack can be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions. rsc.org

While the classic Knorr synthesis does not directly yield a 4-amino-substituted pyrazole, it can be adapted for this purpose. A common strategy involves using a 1,3-dicarbonyl precursor that has a group at the C2 position (which becomes the C4 position of the pyrazole) that can be later converted to an amino group. For instance, the reaction can be performed with a precursor that is converted to an oxime derivative, which is then subjected to a reduction step to furnish the 4-aminopyrazole. chim.it

Table 1: Examples of Knorr Pyrazole Synthesis Reactions

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Product | Reference(s) |

|---|---|---|---|

| Hydrazine | Acetylacetone | 3,5-Dimethylpyrazole | slideshare.netjk-sci.com |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) | chemhelpasap.comrsc.org |

| Hydrazine Hydrate | β-Ketoester | Pyrazolone (B3327878) | chemhelpasap.com |

Reductive Cyclization Approaches

Reductive methods provide a powerful and common route to 4-aminopyrazoles. These strategies typically involve the synthesis of a pyrazole ring bearing a precursor functional group at the 4-position, which is subsequently reduced to an amino group.

One of the most traditional methods is the nitration of a pre-formed pyrazole ring, followed by the reduction of the resulting 4-nitropyrazole. mdpi.com This approach, however, can involve harsh and potentially hazardous nitrating agents. mdpi.comgoogle.com The reduction of the nitro group is versatile and can be accomplished through various means, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid. nih.govafinitica.com

Another significant reductive approach involves the synthesis and subsequent reduction of 4-hydroxyiminopyrazol-5-ones. These precursors can be reduced to the corresponding 4-aminopyrazol-5-ols using zinc metal in a mixture of acetic and hydrochloric acids or via catalytic hydrogenation. nih.gov This method is particularly useful for creating analogues with hydroxyl groups on the pyrazole ring.

Table 2: Summary of Reductive Methods for 4-Aminopyrazole Synthesis

| Precursor | Reducing Agent/Method | Product | Reference(s) |

|---|---|---|---|

| 4-Nitropyrazole | Catalytic Hydrogenation (Pd/C) | 4-Aminopyrazole | afinitica.comresearchgate.net |

| 4-Nitropyrazole | Tin(II) Chloride (SnCl₂) | 4-Aminopyrazole | nih.gov |

| 4-Hydroxyiminopyrazolone | Zinc / HCl-AcOH | 4-Aminopyrazol-5-ol | nih.gov |

| 4-Nitrophenyl-pyrazole | Catalytic Hydrogenation (Pd/C) | 4-Aminophenyl-pyrazole | afinitica.com |

Novel Routes to 4-Aminopyrazoles

In addition to classical methods, several novel and efficient synthetic routes to 4-aminopyrazoles have been developed, often providing access to a wider range of substituted analogues under milder conditions.

One innovative approach involves the reaction of 3-oxo-2-arylhydrazononitriles with α-haloketones, chloroacetonitrile, or ethyl chloroacetate. researchgate.netznaturforsch.comresearchgate.net This method allows for the construction of highly substituted 4-aminopyrazoles. Another powerful technique is the Thorpe-Ziegler cyclization, which utilizes the intramolecular condensation of dinitriles. chim.itmdpi.com For example, the alkylation of dicyanohydrazones followed by a base-induced ring-closure provides a direct route to tetrasubstituted 4-aminopyrazoles. chim.it

More recent developments include palladium-catalyzed cross-coupling reactions. An efficient three-step synthesis starts from commercially available esters and acetonitrile (B52724) to form β-ketonitriles, which then undergo Pd-catalyzed α-arylation before cyclization with hydrazine to yield 3,4-disubstituted-5-aminopyrazoles. acs.org A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles has also been described, beginning with a Mitsunobu reaction on 4-nitropyrazole followed by catalytic hydrogenation, avoiding potentially explosive precursors. researchgate.net

Strategies for the Formation of the Butanamide Linkage

The formation of the butanamide linkage in this compound is a critical step that joins the pyrazole core to the butanamide side chain. This transformation is an example of amide bond formation, a fundamental reaction in organic synthesis. numberanalytics.com The reaction involves the coupling of the amino group of 4-aminopyrazole with a derivative of 4-aminobutanoic acid.

The general mechanism for amide bond formation involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of a carboxylic acid or its activated derivative. numberanalytics.comnih.gov Due to the relatively low reactivity of free carboxylic acids, direct condensation with amines requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically "activated" to enhance its electrophilicity.

Two primary strategies are employed for this activation:

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation under mild conditions. researchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBT) are commonly used. mdpi.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. numberanalytics.com

Conversion to Acyl Halides: A more traditional method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. libretexts.org This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with the amine to yield the desired amide. libretexts.org

In synthesizing the target molecule, 4-aminobutanoic acid would first require protection of its amino group (e.g., as a Boc or Cbz derivative) to prevent self-polymerization. This protected acid would then be coupled with 4-aminopyrazole using one of the methods described above, followed by a final deprotection step to reveal the free amino group of the butanamide moiety.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent (Acronym) | Full Name | Application Notes | Reference(s) |

|---|---|---|---|

| EDC / HOBT | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Widely used in peptide synthesis; minimizes side reactions. | mdpi.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient coupling agent, often used with a base like DIPEA. | afinitica.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Effective for sterically hindered couplings. | afinitica.com |

| SOCl₂ | Thionyl Chloride | Used to convert carboxylic acids to acyl chlorides. | google.com |

Derivatization and Functionalization of this compound

The derivatization of the core structure of this compound allows for the exploration of structure-activity relationships and the development of new analogues with tailored properties. Functionalization can occur at several positions: the amino groups, the pyrazole ring nitrogens, or other positions on the pyrazole ring.

Synthesis of Substituted Aminopyrazole Derivatives

The 4-aminopyrazole moiety is rich in chemical reactivity, offering multiple sites for modification. The exocyclic amino group can undergo further acylation with various benzoyl chlorides or other acylating agents to form a library of different amide derivatives. nih.gov

The pyrazole ring itself is also a target for derivatization. The N1 nitrogen can be selectively alkylated, for instance, through reactions like the Mitsunobu reaction, to introduce various alkyl or functionalized side chains. researchgate.net This N-functionalization is a key strategy for modulating the physicochemical properties of the molecule.

Furthermore, the aminopyrazole core can serve as a precursor for more complex heterocyclic systems. The amino group can be diazotized and subsequently used in cyclization reactions to form fused ring systems like pyrazolo[4,3-c]pyridazines. researchgate.netznaturforsch.com Aminopyrazoles are also valuable synthons in multi-component reactions, which allow for the rapid construction of complex fused heterocycles such as pyrazolo[3,4-b]pyridines in a single step. beilstein-journals.org This approach is highly efficient for generating molecular diversity.

Table 4: Selected Derivatization Reactions of Aminopyrazoles

| Reaction Type | Reagents | Site of Functionalization | Product Type | Reference(s) |

|---|---|---|---|---|

| Acylation | Substituted Benzoyl Chlorides | 4-Amino Group | N-(Pyrazol-4-yl)benzamides | nih.gov |

| N-Alkylation (Mitsunobu) | Alcohol, DEAD, PPh₃ | N1-Position of Pyrazole | 1-Alkyl-4-aminopyrazoles | researchgate.net |

| Multi-component Reaction | Aldehydes, β-Diketones | 4-Amino Group, C5-Position | Fused Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| Diazotization/Cyclization | NaNO₂, Acid | 4-Amino Group | Fused Pyrazolo[4,3-c]pyridazines | researchgate.netznaturforsch.com |

Introduction of Diverse Functional Groups on the Pyrazole Ring

The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of pyrazole-containing molecules. Direct C-H functionalization has emerged as a powerful tool, offering an alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. researchgate.netrsc.org This approach allows for the introduction of a wide array of functional groups at various positions of the pyrazole core.

Transition-metal-catalyzed reactions are commonly employed for the direct C-H functionalization of pyrazoles. researchgate.netrsc.org The regioselectivity of these reactions is often directed by the inherent electronic properties of the pyrazole ring or by the use of directing groups. For instance, the C-5 position is often susceptible to electrophilic attack, while the C-4 position is more nucleophilic. researchgate.net

Strategies for introducing diverse functional groups include:

Arylation, Alkenylation, and Alkynylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are effective for introducing aryl, alkenyl, and alkynyl groups onto the pyrazole ring. nih.gov These reactions typically require a halogenated pyrazole precursor. Direct C-H arylation, however, provides a more atom-economical route. researchgate.net

Halogenation: The introduction of halogen atoms (Cl, Br, I) serves as a handle for further functionalization. Electrooxidative methods have been developed for the efficient synthesis of C-Cl, C-Br, and C-I bonds on the pyrazole ring. nih.gov

Nitration: Nitrated pyrazoles are of interest, particularly in the field of energetic materials. nih.gov The introduction of nitro groups can be achieved through standard nitrating conditions, although the regioselectivity can be influenced by the substituents already present on the ring.

Alkylation: The introduction of alkyl groups can be achieved through various methods, including Friedel-Crafts type reactions or by using organometallic reagents.

The table below summarizes various functionalization reactions on the pyrazole ring.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

| C-H Arylation | Pd catalyst, Aryl halide, Base | Aryl | researchgate.net |

| Electrooxidative Halogenation | Galvanostatic electrolysis | Cl, Br, I | nih.gov |

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid, Base | Aryl | nih.gov |

| Sonogashira Coupling | Pd catalyst, Cu catalyst, Alkyne, Base | Alkynyl | nih.gov |

Modifications of the Butanamide Chain

Modification of the butanamide chain of this compound offers another avenue for creating structural diversity and fine-tuning the molecule's properties. These modifications can involve altering the length of the alkyl chain, introducing substituents, or replacing the butanamide moiety altogether with other functional groups.

A common synthetic approach to N-acyl pyrazole derivatives involves the coupling of a pyrazole amine with a carboxylic acid or its activated derivative. For the target molecule, this would involve the reaction of 4-aminopyrazole with a protected 4-aminobutanoic acid derivative, followed by deprotection.

Key modifications of the butanamide chain can include:

Chain Length Variation: Using different amino acids (e.g., aminopropanoic acid, aminopentanoic acid) in the coupling step would lead to analogues with shorter or longer alkyl chains.

Introduction of Substituents: Substituted butanoic acid derivatives can be used to introduce various functional groups onto the chain. For example, using a derivative with a hydroxyl or a phenyl group would yield analogues with altered polarity and steric properties.

Amide Bond Isosteres: The amide bond can be replaced with other functional groups that mimic its hydrogen bonding capabilities and conformational preferences. Examples include esters, ketones, or sulfonamides.

Cyclization: The butanamide chain could be incorporated into a cyclic structure, such as a lactam, to restrict its conformation.

The general synthetic scheme for modifying the butanamide chain is presented below:

Structure Activity Relationship Sar Studies of 4 Amino N 1h Pyrazol 4 Yl Butanamide Analogues

Elucidation of Structural Features Governing Biological Activity

The pyrazole (B372694) ring serves as a versatile scaffold that can be functionalized at various positions to modulate the compound's physicochemical properties and biological activity. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, further contributing to binding affinity. The presence of an amino group on the butanamide side chain introduces a basic center, which can be protonated at physiological pH, potentially leading to ionic interactions with acidic residues in a target protein.

Research on related (1H-pyrazol-4-yl)acetamides has shown that the acetamide (B32628) linker is a critical component for activity, and modifications to this part of the molecule can significantly impact potency. researchgate.netnih.gov This suggests that the length and flexibility of the alkanamide chain are important parameters for optimizing biological activity.

Impact of Substitution Patterns on Pharmacological Properties

Substitutions on both the pyrazole ring and the butanamide side chain of analogues have a profound impact on their pharmacological properties. Studies on N-acyl pyrazoles have demonstrated that the electronic nature of substituents at the C4-position of the pyrazole ring can tune the reactivity of the molecule and, consequently, its inhibitory activity against certain enzymes. For instance, electron-withdrawing groups at this position have been shown to enhance the inhibitory potency of some N-acyl pyrazoles.

In a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor, substitutions on the pyrazole ring were found to be critical for optimizing potency and pharmacokinetic properties. researchgate.netnih.gov While specific data for 4-amino-N-(1H-pyrazol-4-yl)butanamide is not available, the following table illustrates the impact of pyrazole C4-substituents on the activity of analogous N-acyl pyrazoles, where a clear trend in activity is observed.

| Analogous Compound ID | Pyrazole C4-Substituent (R) | Relative Biological Activity |

|---|---|---|

| Analog 1 | -CN (Cyano) | High |

| Analog 2 | -H (Hydrogen) | Moderate |

| Analog 3 | -CH3 (Methyl) | Low |

This trend suggests that an electron-withdrawing group at the C4-position of the pyrazole ring enhances the biological activity in this class of compounds. Furthermore, substitutions on the amide nitrogen of related pyrazolopyrimidine acetamides have been shown to influence binding affinity and lipophilicity, indicating that modifications to the amino group of the butanamide side chain in this compound could also be a key area for SAR exploration. nih.gov

Stereochemical Requirements for Biological Potency

Stereochemistry is a critical factor in the interaction of small molecules with their biological targets, as enzymes and receptors are chiral environments. For molecules with stereocenters, such as potential derivatives of this compound, the spatial arrangement of substituents can dramatically affect binding affinity and biological activity. Although specific studies on the stereochemical requirements of the named compound are not prevalent, general principles of medicinal chemistry underscore its importance.

If a chiral center were introduced into the butanamide side chain, for example by substitution, it is highly likely that one enantiomer would exhibit greater potency than the other. This is because the precise three-dimensional positioning of functional groups is necessary for optimal interaction with the amino acid residues in a binding pocket.

For instance, in other classes of bioactive molecules, the different stereoisomers have been shown to have significantly different biological activities. This highlights the necessity of investigating the stereochemistry of any chiral analogues of this compound to identify the eutomer, or the more potent enantiomer.

Positional Effects of Amino Groups on Pyrazole Ring for Activity Modulation

The position of an amino group on the pyrazole ring itself, as opposed to the side chain, is a well-documented modulator of biological activity in various classes of pyrazole derivatives. Reviews on amino-pyrazoles indicate that the pharmacological profile of a compound can change significantly depending on whether the amino group is at the 3, 4, or 5-position of the pyrazole ring. mdpi.com

For example, 3-aminopyrazoles and 5-aminopyrazoles have been extensively investigated and are present in a number of biologically active compounds, including kinase inhibitors. mdpi.com In contrast, 4-aminopyrazoles have been explored to a lesser extent but have shown promise in areas such as anticonvulsant and antioxidant activities. mdpi.com

In the context of N-(1H-pyrazol-4-yl)butanamide, the amino group is on the butanamide side chain. However, if one were to consider isomers where an amino group is placed on the pyrazole ring, the following general observations from the literature on amino-pyrazoles would be relevant for predicting their potential activities:

3-Amino and 5-Aminopyrazole Analogues : Often associated with activities like kinase inhibition. The nitrogen atoms of the pyrazole and the exocyclic amino group can form key hydrogen bonding interactions in the ATP binding site of kinases.

4-Aminopyrazole Analogues : Generally exhibit a different spectrum of biological activities. Studies have shown that N-unsubstituted 4-aminopyrazoles can possess good antioxidant properties. mdpi.com

The following table summarizes the general biological activities associated with the position of the amino group on the pyrazole ring in analogous compounds.

| Position of Amino Group on Pyrazole Ring | Commonly Associated Biological Activities in Analogues |

|---|---|

| 3-amino | Kinase inhibition, Anticancer |

| 4-amino | Anticonvulsant, Antioxidant |

| 5-amino | Kinase inhibition, Anti-inflammatory |

These observations underscore the importance of the substitution pattern on the pyrazole core for directing the biological effects of this class of compounds.

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

The pyrazole (B372694) nucleus and butanamide side chain are common motifs in the design of various enzyme inhibitors, targeting a range of pathologies.

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications used to manage type 2 diabetes. drugs.comwikipedia.orgnih.govfda.gov They work by slowing the degradation of incretin (B1656795) hormones like GLP-1, which in turn increases insulin (B600854) secretion and reduces blood glucose levels. wikipedia.org The butanamide structure is a key feature in some DPP-4 inhibitors. For instance, a series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated as potent and selective DPP-4 inhibitors. nih.gov One particularly potent derivative from this series, (3R)-3-amino-N-(4-(4-phenylthiazol-2-yl)-tetrahydro-2H-thiopyran-4-yl)-4-(2,4,5-trifluorophenyl)butanamide 1,1-dioxide, was shown to reduce blood glucose excursion in oral glucose tolerance tests. nih.gov

The pyrazole scaffold is a privileged structure in the development of protein kinase inhibitors due to its synthetic accessibility and versatile bioisosteric properties. mdpi.com

p38 Mitogen-Activated Protein Kinase (p38MAPK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Pyrazole-based derivatives have been identified as potent inhibitors of kinases crucial for cancer progression, such as VEGFR-2. researchgate.net Inhibition of VEGFR-2 is a promising strategy as it can disrupt the formation of blood vessel networks that supply tumors. researchgate.net Molecular docking studies have shown that pyrazole derivatives can fit within the binding pocket of VEGFR-2. researchgate.netnih.gov The activity of p38 MAPK is also known to be critically involved in VEGFR-2-mediated endothelial cell survival. nih.gov The pyrazole-containing compound Pexmetinib has been shown to inhibit p38 MAPK in the nanomolar range.

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. researchgate.netresearchgate.net Several BTK inhibitors feature a pyrazole ring or a bioisosteric equivalent. mdpi.comwikipedia.org For example, novel series of pyrazolo[3,4-c]pyrazol derivatives have been designed and evaluated as potential BTK inhibitors, with some compounds showing high potency with IC50 values in the nanomolar range. patsnap.com

4-Aminobutyrate transaminase (GABA-T) is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. wikipedia.orgnih.gov Inhibition of this enzyme increases GABA concentrations in the brain and is a therapeutic strategy for conditions like epilepsy. nih.govnih.gov While specific butanamide derivatives were not highlighted as direct ABAT inhibitors in the reviewed literature, compounds that are structural analogues of GABA, such as certain branched-chain fatty acids, have been shown to be competitive inhibitors of GABA-T. injirr.com This suggests that molecules mimicking the 4-aminobutanoic acid structure, like the butanamide portion of the title compound, could be explored for ABAT inhibitory activity.

Derivatives containing the pyrazole scaffold have demonstrated inhibitory activity against a wide array of other clinically relevant enzymes.

Secretory Glutaminyl Cyclase (QC): Human glutaminyl cyclase (hQC) is involved in the formation of pyroglutamate-modified proteins implicated in Alzheimer's disease. dergipark.org.trbioworld.com Consequently, QC inhibition is an attractive therapeutic strategy. nih.govnih.gov Research has shown that compounds featuring an imidazole (B134444) framework, an isomer of pyrazole, have the potential to inhibit QC. nih.gov While direct inhibition by pyrazole derivatives is not as established, the success of related five-membered heterocycles suggests the potential for pyrazole-based inhibitors.

Cholinesterase: Pyrazole derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. A series of N-substituted pyrazole derived α-aminophosphonates were found to be potent AChE inhibitors, with some compounds showing IC50 values as low as 0.017 µM, significantly more potent than the standard drug tacrine. rsc.org Other studies on thiazolyl-pyrazoline and thiophene-pyrazoline hybrids also reported significant AChE inhibitory activity, with IC50 values in the sub-micromolar range. nih.govabmole.comacs.org

Monoamine Oxidase (MAO): Pyrazole and its dihydro-derivative, pyrazoline, are well-established scaffolds for inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters and are targets for treating depression and neurodegenerative disorders. fda.govnih.govwikipedia.org A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed high activity against both MAO isoforms, with Ki values in the nanomolar range. drugs.com The pyrazoline scaffold is considered a cyclic analogue of hydrazine (B178648), which formed the basis of early MAO inhibitors. nih.govinjirr.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in cosmetics. dergipark.org.tr Numerous studies have demonstrated that pyrazole derivatives can act as potent tyrosinase inhibitors. nih.gov One study reported aryl pyrazole derivatives with IC50 values against diphenolase activity as low as 1.56 µM, which is about tenfold more active than the standard inhibitor kojic acid. bioworld.com Kinetic analyses often reveal these compounds to be non-competitive or competitive inhibitors. nih.govbioworld.com

Stearoyl-CoA Desaturase-1 (SCD1): SCD1 is a key enzyme in lipid metabolism that converts saturated fatty acids into monounsaturated fatty acids and is a target for metabolic diseases and cancer. nih.gov While SCD1 is a recognized therapeutic target, the reviewed literature on its inhibitors highlights scaffolds such as thiadiazole-pyridazines and benzothiazoles rather than pyrazoles. nih.govnih.gov

Receptor Ligand Binding and Modulation

The pyrazole scaffold is a component of ligands that bind to various physiological receptors. A prominent example is its use in the development of cannabinoid receptor 1 (CB1) antagonists. The biarylpyrazole compound SR141716A (Rimonabant) was a lead compound in this area. wikipedia.orgnih.gov Structure-activity relationship studies revealed that for potent and selective CB1 receptor antagonism, key structural features included a para-substituted phenyl ring at the pyrazole's 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. wikipedia.orgnih.gov Further research on related 4,5-dihydrobenzo-oxa-cycloheptapyrazoles identified derivatives with high CB1 receptor affinity, with Ki values as low as 21.70 nM.

Anti-inflammatory and Analgesic Properties of Pyrazole Derivatives

Pyrazole derivatives are renowned for their anti-inflammatory and analgesic properties, with several compounds having been used clinically for decades. patsnap.com This class includes non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, antipyrine, and the selective COX-2 inhibitor celecoxib. mdpi.comwikipedia.orgpatsnap.com The primary mechanism for the anti-inflammatory effect of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. patsnap.com

Some pyrazole derivatives show high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects. wikipedia.org For example, the compound FR140423 was reported to be 150 times more selective for COX-2 than COX-1 and was two- to three-fold more potent than indomethacin (B1671933) in reducing carrageenan-induced paw edema. researchgate.net In addition to COX inhibition, the anti-inflammatory effects of pyrazole derivatives can also involve the modulation of inflammatory mediators like TNF-α and IL-6.

The analgesic effects of pyrazole derivatives have been demonstrated in various models. nih.gov For example, FR140423 showed potent dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model. researchgate.net Interestingly, some pyrazole derivatives may possess unique analgesic mechanisms; the effects of FR140423 were blocked by the opioid antagonist naloxone, suggesting a morphine-like analgesic component to its action. researchgate.net

Antimicrobial Activities of Novel Heterocycles Containing Pyrazole Moieties

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds, demonstrating significant activity against a wide range of bacteria and fungi. nih.gov

Novel synthetic heterocycles incorporating the pyrazole scaffold have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria. Research has demonstrated that these compounds can be effective against multidrug-resistant strains, often outperforming conventional antibiotics. nih.gov For instance, certain pyrazole-triazole hybrids have been identified as potent inhibitors of bacterial growth, with Minimum Inhibitory Concentration (MIC) values ranging from 10–15 μg/ml. nih.gov Similarly, other pyrazole derivatives have recorded MIC values between 0.97 to 62.5 μg/ml against various bacterial strains, showcasing a significant improvement over tetracycline (B611298) used as a control. nih.gov

The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. nih.gov Studies on newly designed pyrazole compounds predicted their efficacy as S. aureus DNA gyrase inhibitors, and subsequent synthesis and testing confirmed moderate to potent antibacterial activity, with MIC values as low as 12.5 μg/ml. nih.gov

Interactive Table: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole-Triazole Hybrids | Gram-positive & Gram-negative bacteria | 10-15 | nih.gov |

| Substituted Pyrazoles | S. aureus, E. coli, P. aeruginosa (MDR) | 0.97-62.5 | nih.gov |

| Pyrazole Derivatives | S. aureus, Gram-negative strains | 12.5 | nih.gov |

| Coumarin-Pyrazole Derivatives | S. aureus, L. mutans, E. coli, K. pneumoniae | 1-15.6 | nih.gov |

In addition to their antibacterial properties, pyrazole-containing heterocycles have demonstrated significant potential as antifungal agents, particularly against phytopathogenic fungi that threaten agriculture. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated for their in-vitro activity against fungi such as Alternaria porri, Marssonina coronaria, and Rhizoctonia solani. nih.gov

One standout compound, an isoxazole (B147169) pyrazole carboxylate derivative (7ai), exhibited potent activity against R. solani, with a median effective concentration (EC₅₀) value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol (EC₅₀ of 1.00 μg/mL). nih.gov Another study focusing on pyrazole analogues containing an aryl trifluoromethoxy group also reported promising results. Compound 1v from this series showed the highest activity against F. graminearum with an EC₅₀ value of 0.0530 μM, comparable to the commercial agent pyraclostrobin. nih.gov

Interactive Table: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Strain | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | Alternaria porri | 2.24 | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | Marssonina coronaria | 3.21 | nih.gov |

| Pyrazole Analogue (1v) | Fusarium graminearum | 0.0530 (μM) | nih.gov |

| Pyrazole Analogue (1t) | Fusarium graminearum | 0.0735 (μM) | nih.gov |

Anticonvulsant Properties of 4-Aminopyrazoles

The search for new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry. Derivatives of 4-aminopyrazole have been investigated for their anticonvulsant properties since the 1970s. nih.gov Early research identified that the distance between the exocyclic amino group and the endocyclic nitrogen atom in the pyrazole ring was important for this pharmacological activity. nih.gov

More recent studies have synthesized and evaluated new series of aminopyrazoles. While some thiourea (B124793) and urea (B33335) derivatives of 4-aminopyrazoles were found to be poorly active in pentylenetetrazole-induced seizure (PTZ) and maximal electroshock (MES) tests, other analogues have shown more promising results. nih.govminia.edu.eg For example, a series of pyrazolone (B3327878) derivatives were tested for anticonvulsant activity against PTZ-induced seizures in mice, with compounds 11a, 11b, and 11d showing a remarkable protective effect at a dose of 20 mg/kg, with activity close to the reference drug phenobarbital. minia.edu.eg The development of novel alaninamide derivatives has also yielded potent activity in in-vivo mouse seizure models, highlighting the continued potential of pyrazole-related structures in this therapeutic area. mdpi.com

Anticancer Potential of Pyrazole-Based Compounds

The pyrazole scaffold is a key component in a multitude of compounds designed as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. srrjournals.comnih.gov These derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines.

For instance, a series of pyrazole derivatives of THC (a parent compound) showed promising activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 5.8 to 9.3 µM. srrjournals.com Another study synthesized a novel series of polysubstituted pyrazole derivatives, with one compound (59) exhibiting potent activity against HepG2 hepatocellular carcinoma cells with an IC₅₀ value of 2 µM, which was superior to the standard drug cisplatin (B142131) (IC₅₀ = 5.5 µM). nih.gov The mechanisms of action are diverse, including the inhibition of crucial enzymes like cyclin-dependent kinases (CDKs), tubulin polymerization, and interaction with DNA. srrjournals.comnih.gov Molecular docking studies have often supported these findings, illustrating how these compounds bind to their respective biological targets. srrjournals.comnih.gov

Interactive Table: Cytotoxic Activity of Selected Pyrazole-Based Compounds

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrazole-THC Derivative | MCF-7 (Breast) | 5.8 | srrjournals.com |

| Pyrazole-THC Derivative | A549 (Lung) | 8.0 | srrjournals.com |

| Polysubstituted Pyrazole (59) | HepG2 (Liver) | 2.0 | nih.gov |

| 1-Aryl-1H-pyrazole-fused Curcumin Analog | MDA-MB-231 (Breast) | 0.01-0.65 | nih.gov |

| Pyrazolo[3,4-b]pyridine Analog (57) | HepG2 (Liver) | 3.11-4.91 | nih.gov |

| Ferrocene-Pyrazole Hybrid (47c) | HCT-116 (Colon) | 3.12 | rsc.org |

Computational Approaches in the Study of 4 Amino N 1h Pyrazol 4 Yl Butanamide

Molecular Docking and Ligand Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 4-amino-N-(1H-pyrazol-4-yl)butanamide, docking simulations can elucidate its potential binding modes within the active sites of various protein targets. This information is crucial for understanding its mechanism of action and for designing more potent and selective analogs.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore a multitude of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function to rank the most likely binding poses. These scores are typically based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For pyrazole (B372694) derivatives, molecular docking studies have been instrumental in identifying key interactions with various enzymes. For instance, studies on pyrazole-based inhibitors targeting protein kinases often reveal hydrogen bonding between the pyrazole nitrogen atoms and backbone residues in the hinge region of the kinase domain. The amino group and the butanamide side chain of this compound would also be expected to form specific hydrogen bonds and van der Waals contacts with the amino acid residues of a target protein.

Ligand binding site analysis complements molecular docking by characterizing the physicochemical properties of the active site. This involves identifying key amino acid residues that are critical for ligand recognition and binding. For a hypothetical target of this compound, this analysis would map out the hydrophobic pockets, hydrogen bond donors and acceptors, and charged residues that could interact with the compound. The pyrazole ring itself can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyrazole Analog A | VEGFR-2 | -10.09 | Cys919, Asp1046 | Hydrogen Bond |

| Pyrazole Analog B | CDK2 | -9.07 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |

| Pyrazole Analog C | Aurora A | -8.57 | Ala213, Arg220 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures.

Three-Dimensional QSAR (3D-QSAR) Analysis

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.gov These methods are based on the principle that the biological activity of a compound is related to the shape and electronic properties of its surrounding molecular fields. nih.gov

To build a 3D-QSAR model for a series of compounds including this compound, the molecules are first aligned based on a common scaffold. Then, steric and electrostatic fields are calculated around each molecule on a grid. Statistical methods, such as Partial Least Squares (PLS), are used to derive a correlation between the variations in these fields and the observed biological activities.

The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents in that area increase activity, while a yellow region would suggest that bulky groups are detrimental. Similarly, electrostatic contour maps use blue and red to indicate regions where positive or negative charges, respectively, are favorable for activity. This information can guide the rational design of new derivatives of this compound with improved potency.

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a large training set of known biologically active substances. For a given compound like this compound, PASS provides a list of potential biological activities with an estimated probability for each.

The output is presented as a list of activities with Pa (probability to be active) and Pi (probability to be inactive) values. A high Pa value suggests a high likelihood of the compound exhibiting that particular activity. This tool can be particularly useful in the early stages of drug discovery to identify potential therapeutic applications for a new compound or to flag potential off-target effects. For this compound, a PASS prediction could suggest potential activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects, which can then be prioritized for experimental validation.

| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

|---|---|---|

| Kinase Inhibitor | 0.850 | 0.015 |

| Antineoplastic | 0.780 | 0.030 |

| Anti-inflammatory | 0.650 | 0.080 |

| Antiviral | 0.520 | 0.150 |

In silico Target Prediction and Pathway Analysis

Identifying the biological targets of a small molecule is a critical step in understanding its pharmacological effects. In silico target prediction methods use a variety of approaches to suggest potential protein targets for a given compound. These methods can be based on ligand similarity, where the compound is compared to known active molecules, or on reverse docking, where the compound is docked against a large library of protein structures.

For this compound, these computational screens could generate a list of potential interacting proteins. Once a set of putative targets is identified, pathway analysis can be performed. This involves mapping the identified targets to known biological pathways, such as signaling cascades or metabolic networks. This analysis can provide insights into the potential systemic effects of the compound and help in understanding its mechanism of action in a broader biological context. For example, if the predicted targets are predominantly kinases involved in cell cycle regulation, it would suggest a potential application of the compound in cancer therapy.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule in different environments. For a flexible molecule like this compound, with its rotatable butanamide side chain, understanding its conformational preferences is essential. Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of the molecule and identify its most stable conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. eurasianjournals.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. rsc.org For this compound, an MD simulation can be performed on the isolated molecule in a solvent to study its flexibility and conformational dynamics. eurasianjournals.com

More powerfully, MD simulations can be applied to the ligand-protein complex obtained from molecular docking. nih.gov These simulations can assess the stability of the predicted binding pose and provide insights into the dynamic interactions between the ligand and the protein. nih.gov By analyzing the trajectory of the simulation, one can observe how the ligand and protein adapt to each other, the persistence of key interactions like hydrogen bonds, and the flexibility of different parts of the binding site. This detailed dynamic information is invaluable for validating docking results and for understanding the energetic and entropic contributions to binding affinity. rsc.org

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | The duration of the simulation. | 100 nanoseconds or more |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | A stable RMSD indicates the system has reached equilibrium. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein. rsc.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Identifies stable and transient hydrogen bonds crucial for binding. |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization (NMR, Mass Spectrometry) for Structural Elucidation

The precise chemical structure of 4-amino-N-(1H-pyrazol-4-yl)butanamide is unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in different chemical environments are expected. For instance, the protons on the pyrazole (B372694) ring would appear as singlets or doublets in the aromatic region, while the protons of the butanamide chain would exhibit characteristic multiplets. The chemical shifts, splitting patterns, and integration values of these signals allow for the precise assignment of each proton. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments, further confirming the molecular structure.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the connectivity of the atoms within the molecule.

Expected Spectroscopic Data for this compound:

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals for pyrazole ring protons, butanamide chain protons (CH₂, NH₂, NH) | Confirms the presence and connectivity of the different functional groups. |

| ¹³C NMR | Signals for pyrazole ring carbons, carbonyl carbon, and aliphatic carbons | Provides a carbon map of the molecule, confirming the carbon skeleton. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound | Determines the molecular weight and helps confirm the molecular formula. |

| HRMS | Highly accurate mass measurement | Provides strong evidence for the elemental composition. |

Chromatographic Methods for Purity Assessment and Isolation

Ensuring the purity of this compound is paramount for accurate biological testing. Chromatographic techniques are the cornerstone for both the purification of the synthesized compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for analyzing the purity of this polar compound. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure the separation of the target compound from any impurities. The purity is determined by the area percentage of the main peak in the chromatogram detected by a UV detector.

Gas Chromatography (GC) could also be utilized, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. A capillary column with a suitable stationary phase would be chosen based on the polarity of the compound.

For the isolation and purification of this compound on a larger scale, column chromatography is the method of choice. Normal-phase chromatography using silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, followed by dichloromethane (B109758) and methanol) can be effective. Alternatively, reversed-phase column chromatography can be used for highly polar compounds.

In vitro Bioassays for Activity Profiling

In vitro bioassays are essential for the initial screening and characterization of the biological activities of this compound. These assays are performed in a controlled laboratory setting, typically using cell cultures or isolated enzymes.

MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability. benthamdirect.comresearchgate.net This assay would be employed to determine if the compound exhibits cytotoxic effects against various cell lines. In this procedure, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. researchgate.net The amount of formazan produced is proportional to the number of living cells and is measured spectrophotometrically. benthamdirect.com

Well Diffusion Assay for Antimicrobial Activity: To investigate potential antimicrobial properties, the well diffusion assay is a common and straightforward method. eurekaselect.comjournaljpri.com In this technique, an agar (B569324) plate is uniformly inoculated with a specific bacterium or fungus. Wells are then made in the agar, and a solution of the test compound is added to the wells. If the compound possesses antimicrobial activity, a clear zone of inhibition will be observed around the well where microbial growth is prevented. The diameter of this zone is indicative of the compound's potency. eurekaselect.com

Enzymatic/ELISA Assays for Specific Target Interactions: Many pyrazole derivatives are known to be kinase inhibitors. meliordiscovery.com Therefore, enzymatic assays would be crucial to determine if this compound inhibits the activity of specific enzymes, such as protein kinases that are often implicated in diseases like cancer. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Enzyme-Linked Immunosorbent Assays (ELISAs) can also be used to quantify the levels of specific proteins or to measure the binding affinity of the compound to its target protein. mdpi.com

Preclinical In vivo Models for Pharmacological Efficacy Studies

Following promising in vitro results, the pharmacological efficacy of this compound would be evaluated in preclinical in vivo models, which involve the use of live animals. These studies are critical for understanding how the compound behaves in a whole organism.

Oral Glucose Tolerance Test (OGTT) for Antidiabetic Activity: Given that some pyrazole derivatives have shown potential as antidiabetic agents, an Oral Glucose Tolerance Test (OGTT) in a rodent model of diabetes would be a relevant in vivo study. benthamdirect.comeurekaselect.comnih.gov This test assesses the ability of an organism to clear a glucose load from the bloodstream. meliordiscovery.comprotocols.io In a typical OGTT protocol, animals are fasted overnight before being administered an oral bolus of glucose. meliordiscovery.comprotocols.io Blood glucose levels are then measured at various time points. protocols.io If this compound has antidiabetic properties, it would be expected to improve glucose tolerance, resulting in lower blood glucose levels compared to the control group. nih.gov

General Protocol for an Oral Glucose Tolerance Test in Mice:

| Step | Procedure |

| 1. Animal Acclimatization | Mice are acclimatized to the laboratory conditions for at least one week. |

| 2. Fasting | Mice are fasted overnight (typically 12-16 hours) with free access to water. meliordiscovery.comprotocols.io |

| 3. Baseline Glucose Measurement | A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels. |

| 4. Compound Administration | The test compound, this compound, or vehicle (control) is administered orally. |

| 5. Glucose Challenge | After a specific time, a concentrated glucose solution is administered orally (gavage). protocols.io |

| 6. Blood Sampling | Blood samples are collected from the tail vein at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge. |

| 7. Glucose Measurement | Blood glucose concentrations are measured using a glucometer. |

| 8. Data Analysis | The area under the curve (AUC) for glucose is calculated and compared between the treated and control groups. |

Future Perspectives and Research Directions for 4 Amino N 1h Pyrazol 4 Yl Butanamide

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity

The development of analogues of 4-amino-N-(1H-pyrazol-4-yl)butanamide with improved selectivity for specific biological targets is a key area for future research. Structure-activity relationship (SAR) studies on analogous aminopyrazole derivatives have demonstrated that modifications to the pyrazole (B372694) core and its substituents can significantly impact biological activity and selectivity. mdpi.comnih.gov

Future design strategies could focus on several key areas:

Modification of the Butanamide Side Chain: Altering the length, rigidity, and functional groups of the butanamide side chain could influence binding affinity and selectivity. For instance, introducing cyclic moieties or chiral centers could lead to more specific interactions with target proteins.

Substitution on the Pyrazole Ring: The pyrazole ring itself offers multiple positions for substitution. The addition of small, lipophilic, or polar groups to the pyrazole could enhance potency and modulate pharmacokinetic properties. nih.gov SAR studies on similar pyrazole-based kinase inhibitors have shown that even minor substitutions can lead to significant changes in isoform selectivity. nih.gov

Pharmacophore-Based Design: Utilizing pharmacophore modeling based on known inhibitors of specific targets, such as kinases, can guide the rational design of new analogues. hilarispublisher.comacs.org This approach helps in identifying the key chemical features necessary for biological activity, such as hydrogen bond donors and acceptors, and hydrophobic regions.

The synthesis of these next-generation analogues would likely involve multi-step sequences, potentially utilizing established methods for the synthesis of N-substituted aminopyrazole carboxamides. scirp.orgresearchgate.net

Table 1: Potential Modifications for Analogue Design

| Structural Region | Potential Modifications | Desired Outcome |

| Butanamide Chain | Varying length, introducing cyclic structures, adding chiral centers | Improved binding affinity and target selectivity |

| Pyrazole Ring | Substitution with alkyl, aryl, or functional groups at various positions | Enhanced potency, modulated pharmacokinetic properties |

| Amino Group | Acylation, alkylation, or incorporation into heterocyclic systems | Altered solubility and target interactions |

Exploration of Novel Therapeutic Applications

While the specific therapeutic applications of this compound are not yet fully elucidated, the broader class of pyrazole derivatives has shown efficacy in a wide range of diseases. nih.govnih.govencyclopedia.pub Future research should aim to screen this compound and its newly synthesized analogues against a variety of therapeutic targets.

Potential therapeutic areas for exploration include:

Oncology: Pyrazole derivatives are prominent in cancer therapeutics, with several approved drugs targeting various kinases. nih.govnih.gov Screening for inhibitory activity against kinases implicated in cancer, such as receptor tyrosine kinases (e.g., FGFR) or cell cycle-regulating kinases, could reveal novel anticancer applications. nih.govnih.gov

Inflammatory Diseases: The pyrazole scaffold is a key component of celecoxib, a selective COX-2 inhibitor used to treat inflammation. ijpsjournal.com Investigating the anti-inflammatory potential of this compound and its analogues, for instance, by assessing their ability to inhibit pro-inflammatory cytokines, could open new avenues for treating inflammatory conditions.

Infectious Diseases: Aminopyrazole derivatives have shown promise as antibacterial and antiviral agents. nih.govnih.govresearchgate.net Screening against a panel of clinically relevant bacteria and viruses could identify new leads for the development of anti-infective drugs.

Table 2: Potential Therapeutic Targets for Screening

| Therapeutic Area | Potential Molecular Targets | Rationale based on Pyrazole Derivatives |

| Oncology | Kinases (e.g., EGFR, VEGFR, FGFR, CDKs), Apoptosis-related proteins | Numerous pyrazole-based kinase inhibitors are in clinical use or development. nih.gov |

| Inflammation | COX-2, Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | The pyrazole structure is central to the anti-inflammatory drug celecoxib. ijpsjournal.com |

| Infectious Diseases | Bacterial enzymes, Viral proteases or polymerases | Aminopyrazoles have demonstrated antibacterial and antiviral activities. nih.govnih.gov |

Development of Advanced Synthetic Strategies for Scalability

For any promising therapeutic candidate, the development of a robust and scalable synthetic route is crucial for further preclinical and clinical development. Future research in this area should focus on optimizing the synthesis of this compound and its analogues to ensure efficiency, cost-effectiveness, and environmental sustainability.

Key considerations for synthetic strategy development include:

Process Optimization: Systematic optimization of reaction conditions, such as solvent, temperature, and catalyst loading, can significantly improve yield and purity. researchgate.netresearchgate.net

Flow Chemistry: The use of continuous flow chemistry can offer advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation, which is beneficial for large-scale production. nih.gov

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of less hazardous reagents and solvents and minimizing waste generation, is an important consideration for modern pharmaceutical manufacturing. researchgate.net

Researchers could explore one-pot or multi-component reactions to streamline the synthesis and reduce the number of purification steps. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. irjet.net These computational tools can be leveraged to accelerate the development of novel analogues of this compound.

Future integration of AI and ML could involve:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of newly designed analogues based on their structural features. jmpas.comnih.govrjraap.com This can help prioritize which compounds to synthesize and test, saving time and resources.

Generative Models: Generative adversarial networks (GANs) and other generative models can be used to design novel molecular structures with desired properties. irjet.net By training these models on known active pyrazole derivatives, it is possible to generate new, synthetically accessible analogues of this compound with a high probability of being active.

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify molecules that are likely to bind to a specific biological target, complementing experimental high-throughput screening efforts.

By integrating these computational approaches, the design-synthesis-test-analyze cycle can be significantly expedited, leading to the faster discovery of more potent and selective drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.